molecular formula C10H13N B1371378 N-methyl-2,3-dihydro-1H-inden-5-amine CAS No. 36218-36-7

N-methyl-2,3-dihydro-1H-inden-5-amine

Cat. No. B1371378
CAS RN: 36218-36-7
M. Wt: 147.22 g/mol
InChI Key: LMFUFDQNDUGNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2,3-dihydro-1H-inden-5-amine” is a chemical compound with the CAS Number: 2084-72-2 . It has a molecular weight of 147.22 and is in liquid form . The IUPAC name for this compound is N-methyl-1-indanamine .


Molecular Structure Analysis

The InChI code for “N-methyl-2,3-dihydro-1H-inden-5-amine” is 1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “N-methyl-2,3-dihydro-1H-inden-5-amine” are not available, related compounds such as aminoindanes have been shown to cause transporter-mediated release (reverse transport) of monoamines .


Physical And Chemical Properties Analysis

“N-methyl-2,3-dihydro-1H-inden-5-amine” is a liquid at room temperature .

Scientific Research Applications

Synthesis of Indole Derivatives

INDAN-5-YL-METHYL-AMINE can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Treatment of Cancer Cells

Indole derivatives, which can be synthesized from INDAN-5-YL-METHYL-AMINE, have shown potential in the treatment of cancer cells . They exhibit various biologically vital properties and have been used in the development of new therapeutic agents .

Antimicrobial Activity

INDAN-5-YL-METHYL-AMINE has been used in the synthesis of 2,3-dihydro-1H-inden-1-one derivatives, which have shown potent antibacterial and antifungal properties . These compounds have been tested against various bacteria and fungi, and most of them have shown broad-spectrum antibacterial activity .

Anti-inflammatory Activity

Indole derivatives, synthesized from INDAN-5-YL-METHYL-AMINE, have shown potential anti-inflammatory activity . This makes them useful in the treatment of various inflammatory disorders .

Antioxidant Activity

Indole derivatives have also shown antioxidant activity . Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms .

Antidiabetic Activity

Indole derivatives have shown potential antidiabetic activity . They can be used in the development of new therapeutic agents for the treatment of diabetes .

Antimalarial Activity

Indole derivatives have shown potential antimalarial activity . They can be used in the development of new therapeutic agents for the treatment of malaria .

Anticholinesterase Activity

Indole derivatives have shown potential anticholinesterase activity . Anticholinesterases are a type of drug that inhibits the breakdown of acetylcholine, a neurotransmitter, thereby increasing both the level and duration of action of the neurotransmitter .

Mechanism of Action

Aminoindanes, a class of compounds to which “N-methyl-2,3-dihydro-1H-inden-5-amine” belongs, primarily act via serotonin . This means that they may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-methyl-2,3-dihydro-1H-inden-5-amine” are not available, there is a general need for greater knowledge about aminoindanes to decrease risks of fatal intoxication . Appropriate legislation is also needed to protect public health without impeding research .

properties

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFUFDQNDUGNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630452
Record name N-Methyl-2,3-dihydro-1H-inden-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2,3-dihydro-1H-inden-5-amine

CAS RN

36218-36-7
Record name N-Methyl-2,3-dihydro-1H-inden-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2,3-dihydro-1H-inden-5-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-2,3-dihydro-1H-inden-5-amine
Reactant of Route 3
Reactant of Route 3
N-methyl-2,3-dihydro-1H-inden-5-amine
Reactant of Route 4
Reactant of Route 4
N-methyl-2,3-dihydro-1H-inden-5-amine
Reactant of Route 5
Reactant of Route 5
N-methyl-2,3-dihydro-1H-inden-5-amine
Reactant of Route 6
Reactant of Route 6
N-methyl-2,3-dihydro-1H-inden-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.